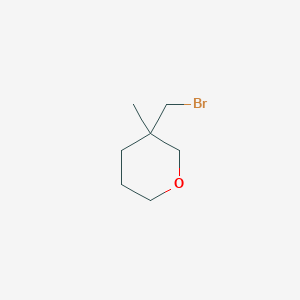

3-(Bromomethyl)-3-methyloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Bromomethyl)-3-methyloxane is a chemical compound with the molecular formula C15H11Br . It belongs to the class of aryl bromides and is characterized by the presence of a bromine atom attached to a phenanthrene ring. The compound’s systematic name is 3-(bromomethyl)phenanthrene .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-3-methyloxane involves the bromination of phenanthrene or its derivatives. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at the 3-position of the phenanthrene ring, resulting in the formation of the desired product .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-3-methyloxane consists of a phenanthrene core with a bromomethyl group attached at the 3-position . The compound’s three-dimensional arrangement influences its reactivity, stability, and interactions with other molecules .

Chemical Reactions Analysis

- Reductive Elimination : Under appropriate conditions, the compound can undergo reductive elimination to release the bromomethyl group and regenerate the parent phenanthrene .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Energetic Polymers

The synthesis and characterization of 3-difluoroaminomethyl-3-methyl oxetane (DFAMO) through processes including bromination highlight its potential as an energetic binder for solid propellants and polymer-bonded explosives. The synthesis of its homopolymer, PDFAMO, using cationic ring-opening polymerization, points to its significant application in enhancing the performance of energetic materials (Li et al., 2014).

Advanced Organosilica Nanocomposites

The creation of periodic mesoporous organosilicas utilizing interconnected three-ring [Si(CH2)]3 units from a precursor related to 3-(bromomethyl)-3-methyloxetane showcases an innovative class of nanocomposites. These materials demonstrate potential for microelectronic applications due to their low dielectric constants and robust mechanical stability (Landskron et al., 2003).

Catalytic and Chemical Transformations

Catalytic Reductions with Organic Halides

The In(OAc)3-catalyzed reaction of bromo- and iodoalkanes with PhSiH3, involving compounds related to 3-(bromomethyl)-3-methyloxetane, showcases a method for dehalogenating alkanes. This procedure highlights the potential of such compounds in facilitating efficient and selective catalytic reductions (Miura et al., 2007).

Hydrodeoxygenation in Biomass Conversion

The study on bimetallic Pt–Mo catalysts for the hydrodeoxygenation of m-cresol demonstrates the utilization of a 3-(bromomethyl)-3-methyloxetane related pathway. This innovative approach in catalysis points to its importance in biomass conversion processes, offering a greener alternative for producing deoxygenated products (Robinson et al., 2016).

Material Science and Nanotechnology

Biocidal Polysiloxanes

Synthesizing polysiloxanes with 3-(alkyldimethylammonio)propyl pendant groups, derived through the reaction with compounds like 3-(bromopropyl) groups, showcases the development of materials with intrinsic biocidal activity. These materials hold promise for applications requiring antimicrobial properties, including medical devices and water purification systems (Sauvet et al., 2000).

Enhanced Fluorescence Nanoparticles

The use of three-coordinate complexes derived from bromomethylated compounds in initiating Suzuki-Miyaura chain growth polymerization leads to the creation of nanoparticles with bright and tunable fluorescence. These findings indicate the potential of 3-(bromomethyl)-3-methyloxetane derivatives in synthesizing advanced materials for optical and sensing applications (Fischer et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(bromomethyl)-3-methyloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMYYWQCAGPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3-methyloxane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)

![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)

![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)